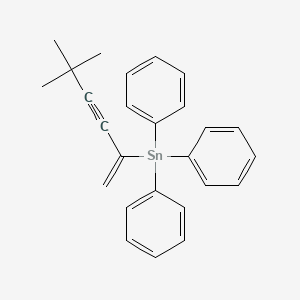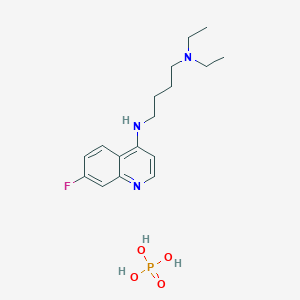
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the fluoroquinolone family. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in the treatment of various bacterial infections . This compound, with its unique structure, incorporates a fluorine atom at the quinoline ring, enhancing its antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative
Attachment of the Butane-1,4-diamine Moiety: The butane-1,4-diamine group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with diethylamine.
Phosphoric Acid Addition: The final step involves the addition of phosphoric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial DNA-gyrase.
Medicine: Potential use in developing new antibacterial drugs to treat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This mechanism is distinct from other classes of antibiotics, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to other fluoroquinolones, N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine exhibits enhanced antimicrobial activity due to the presence of the butane-1,4-diamine moiety. This structural modification allows for better penetration through bacterial cell membranes and a stronger inhibitory effect on DNA-gyrase .
Properties
CAS No. |
645406-87-7 |
|---|---|
Molecular Formula |
C17H27FN3O4P |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C17H24FN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4) |
InChI Key |
PRQNDGKUCDVHQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC1=C2C=CC(=CC2=NC=C1)F.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


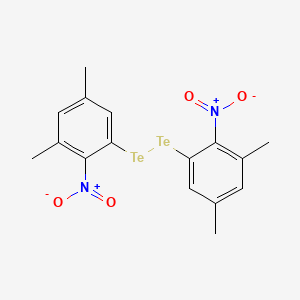

![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
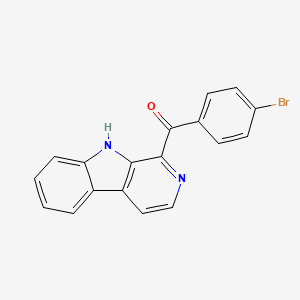
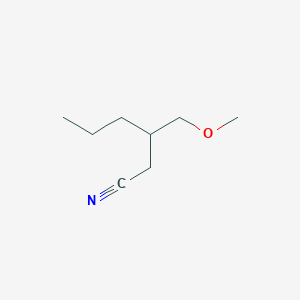
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
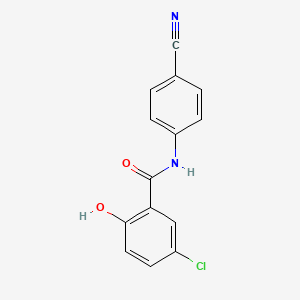
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
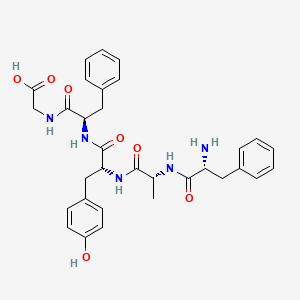
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
